molecular formula C21H35N9O5S B14765449 Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)

Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)

Cat. No.: B14765449
M. Wt: 525.6 g/mol
InChI Key: FNZZNMFEVQOZBV-UHFFFAOYSA-N
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Description

This compound (CAS: 186369-21-1) is a structurally complex glycinamide derivative featuring:

  • A D-arginyl moiety, introducing a positively charged guanidino group that may facilitate interactions with biological targets (e.g., enzymes or receptors).

Its design reflects a balance between hydrophilicity (via arginyl and amidine groups) and lipophilicity (via sulfonyl and phenylmethyl groups), suggesting applications in targeting central nervous system (CNS) disorders or enzyme inhibition.

Properties

Molecular Formula

C21H35N9O5S

Molecular Weight

525.6 g/mol

IUPAC Name

2-(benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[5-(hydrazinylmethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide

InChI

InChI=1S/C21H35N9O5S/c22-21(23)26-11-5-9-18(30-36(34,35)14-16-6-2-1-3-7-16)20(33)27-12-19(32)29-17(13-31)8-4-10-25-15-28-24/h1-3,6-7,13,15,17-18,30H,4-5,8-12,14,24H2,(H,25,28)(H,27,33)(H,29,32)(H4,22,23,26)

InChI Key

FNZZNMFEVQOZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=CNN)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- involves multiple steps, starting with the protection of the glycinamide core. The D-arginyl group is introduced through peptide coupling reactions, utilizing reagents such as carbodiimides . The final steps involve deprotection and purification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying protein-ligand interactions and enzyme mechanisms .

Medicine

In medicine, Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, altering their function. The arginyl group can interact with nucleic acids, influencing gene expression and protein synthesis . These interactions are mediated through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Comparison with Similar Glycinamide Derivatives

2.1 Structural and Functional Group Analysis
Compound Name Key Functional Groups Molecular Features Potential Applications
Target Compound (186369-21-1) Phenylmethyl sulfonyl, D-arginyl, formyl High lipophilicity with charged groups CNS disorders, enzymatic targets
Z-Glycinamide (IX) Benzyloxycarbonyl (Z-group) Moderate lipophilicity Anticonvulsant activity
N-Acetyl,N'-benzylGlycinamide (VII) Acetyl, benzyl Enhanced brain penetration Antiepileptic activity
N-ValproylGlycinamide Valproyl acyl chain Increased metabolic stability Epilepsy therapy
Bolaamphiphile Glycinamide Derivatives Sugar moieties, long hydrocarbon chains Amphiphilic, membrane integration Drug delivery systems
  • Lipophilicity : The target compound’s phenylmethyl sulfonyl group likely confers higher lipophilicity than Z-glycinamide (IX) but lower than N-acetyl,N'-benzylGlycinamide (VII), which has a hydrophobic benzyl group. The D-arginyl moiety may counterbalance this via hydrophilic interactions .
  • Bioactivity : Unlike simpler glycinamide derivatives (e.g., glycine or glycinamide dipeptides), the target compound’s structural complexity may enable unique target binding. For example, Z-glycinamide (IX) and N-acetyl,N'-benzylGlycinamide (VII) showed anticonvulsant activity due to improved brain penetration, a trait the target compound may share .
2.2 Pharmacokinetic and Pharmacodynamic Profiles
  • Brain Penetration : N-Z,N'-benzyl glycinamide demonstrated superior brain uptake compared to glycine, attributed to its lipophilic modifications . The target compound’s phenylmethyl sulfonyl group may similarly enhance blood-brain barrier crossing.
  • Metabolic Stability : The formyl group in the target compound could influence stability. In contrast, N-valproylGlycinamide incorporates a valproyl chain to resist enzymatic degradation .
  • Hydrogen Bonding : The amidine group in the target compound resembles the hydrogen-bonding capacity of N-acryloyl glycinamide (NAGA) polymers, which form dense intermolecular networks . This may improve target affinity but reduce solubility.

Key Differentiators and Limitations

  • Advantages: The D-arginyl moiety offers unique charge-based interactions absent in most glycinamide derivatives. The aminoiminomethylamino group may enhance binding specificity to amidine-recognizing targets (e.g., thrombin or trypsin-like proteases).
  • Limitations: High molecular weight and structural complexity may reduce oral bioavailability. Limited empirical data on in vivo efficacy compared to well-studied derivatives like N-valproylGlycinamide .

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